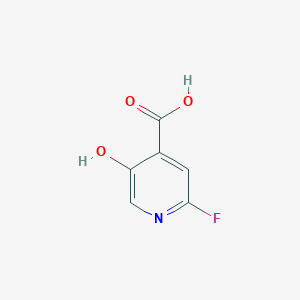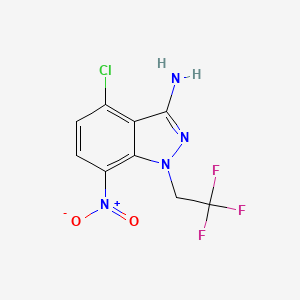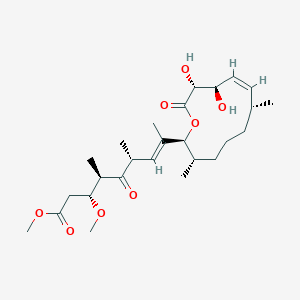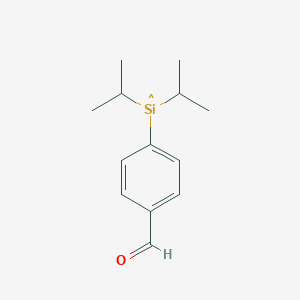
4-(Diisopropylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diisopropylsilyl)benzaldehyde is an organic compound with the molecular formula C13H20OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a diisopropylsilyl group at the para position. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Diisopropylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde diethyl acetal with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This intermediate is then reacted with chlorodiisopropylsilane at temperatures ranging from -78°C to 20°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diisopropylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: 4-(Diisopropylsilyl)benzoic acid.
Reduction: 4-(Diisopropylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Diisopropylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Diisopropylsilyl)benzaldehyde primarily involves its reactivity due to the aldehyde group and the diisopropylsilyl substituent. The aldehyde group can participate in nucleophilic addition reactions, while the diisopropylsilyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, which lacks the diisopropylsilyl group.
4-(Trimethylsilyl)benzaldehyde: Similar structure but with a trimethylsilyl group instead of diisopropylsilyl.
4-(Tert-butyldimethylsilyl)benzaldehyde: Contains a tert-butyldimethylsilyl group.
Uniqueness
4-(Diisopropylsilyl)benzaldehyde is unique due to the presence of the diisopropylsilyl group, which provides distinct steric and electronic effects compared to other silyl-substituted benzaldehydes.
Eigenschaften
Molekularformel |
C13H19OSi |
|---|---|
Molekulargewicht |
219.37 g/mol |
InChI |
InChI=1S/C13H19OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-11H,1-4H3 |
InChI-Schlüssel |
KWUTUYCLBAGJBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC=C(C=C1)C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


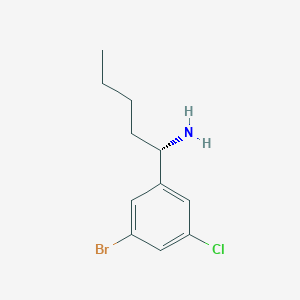
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
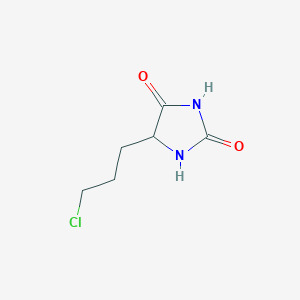
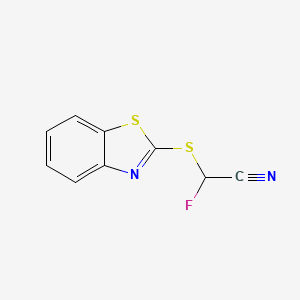


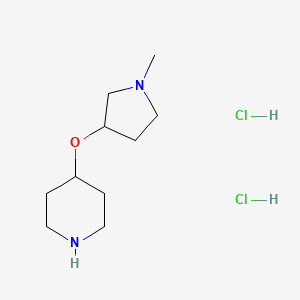

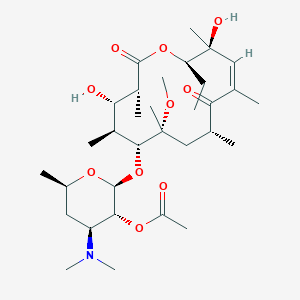
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

